

Jahn-Teller Effect in 2-Butyne and Propyne Radical Cations: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butyne

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A comprehensive comparison of the Jahn-Teller effect in **2-butyne** and propyne radical cations reveals a significantly weaker distortion in the propyne cation. This guide presents a detailed analysis based on available experimental and theoretical data, offering valuable insights for researchers in physical chemistry and related fields.

The Jahn-Teller (JT) effect, a geometric distortion of a non-linear molecule in an electronically degenerate state, plays a crucial role in the structure and spectroscopy of radical cations. This comparison focuses on two alkyne radical cations: **2-butyne** ($C_4H_6^+$) and propyne ($C_3H_4^+$). While both species exhibit a JT effect in their ground electronic state, the magnitude of the resulting distortion and the associated stabilization energy differ notably.

Quantitative Comparison of Jahn-Teller Parameters

Computational and experimental studies have provided quantitative insights into the JT effect in the propyne radical cation. In contrast, the quantitative analysis of the JT effect in the **2-butyne** radical cation is more challenging due to the complex interplay of internal rotation of the methyl groups, spin-orbit coupling, and the JT effect itself, which complicates the interpretation of high-resolution photoelectron spectra.

Parameter	Propyne Radical Cation (C ₃ H ₄ ⁺)	2-Butyne Radical Cation (C ₄ H ₆ ⁺)
Jahn-Teller Active Vibrations	Degenerate e modes	Degenerate e modes
Jahn-Teller Stabilization Energy (EJT)	~160 cm ⁻¹ (Theoretical)[1]	Not explicitly quantified experimentally
	~117 cm ⁻¹ (Experimental)[1]	
Magnitude of JT Effect	Weak[2]	Present, but difficult to quantify
Distorted Geometry	The C _{3v} symmetry is lowered. The primary distortion involves the C≡C-C bending and C-H stretching modes.	The D _{3d} symmetry is lowered. The distortion is complex and coupled with internal rotation.

Experimental Protocols

The primary experimental technique for investigating the Jahn-Teller effect in these radical cations is photoelectron spectroscopy (PES).

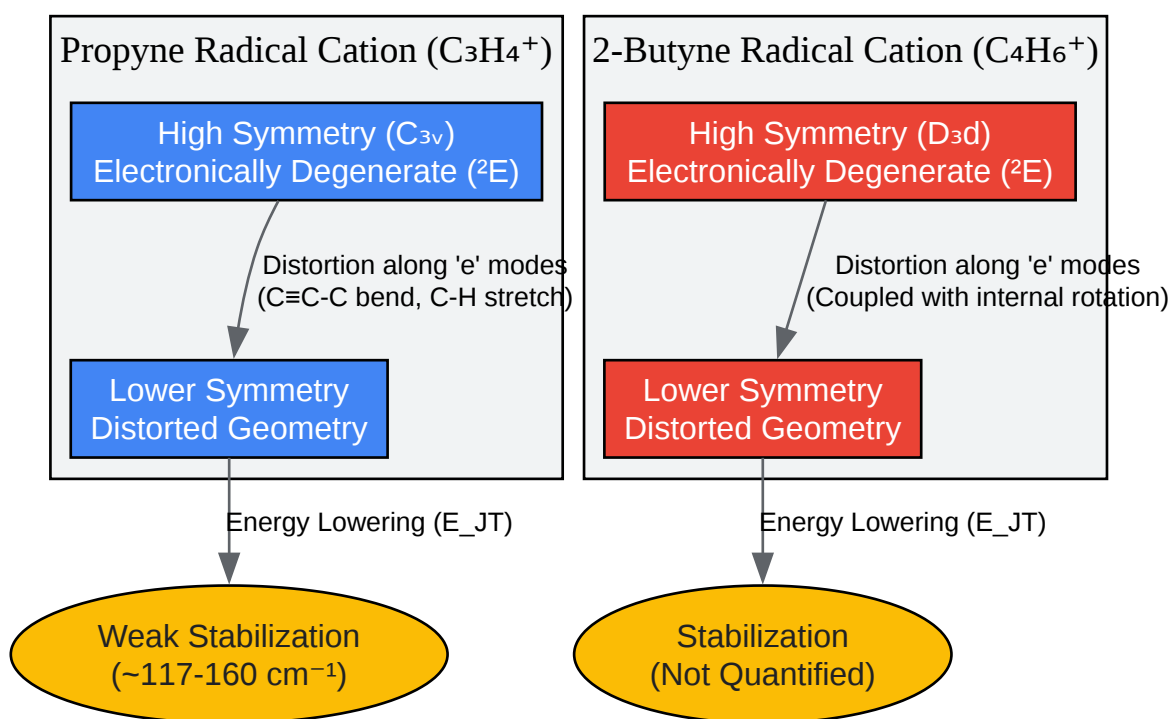
Zero-Kinetic-Energy (ZEKE) Photoelectron Spectroscopy: This high-resolution technique has been employed to study the **2-butyne** radical cation. The experiment involves the photoionization of a molecular beam of **2-butyne** with a tunable vacuum ultraviolet (VUV) laser. By detecting only the electrons with near-zero kinetic energy as a function of the laser frequency, a high-resolution spectrum of the cation is obtained. The complexity of the observed rotational and vibrational structure in the ZEKE spectrum of **2-butyne** indicates the presence of the Jahn-Teller effect, but also highlights the difficulty in isolating its specific contribution from other simultaneous effects like internal rotation and spin-orbit coupling.

Computational Chemistry: Ab initio calculations and density functional theory (DFT) are crucial for understanding and quantifying the Jahn-Teller effect, especially when experimental data is difficult to interpret. For the propyne radical cation, theoretical studies have been instrumental in determining the JT stabilization energy and identifying the vibrational modes responsible for the distortion. These calculations typically involve:

- Geometry Optimization: Determining the equilibrium geometries of the high-symmetry (degenerate) and lower-symmetry (distorted) structures.
- Frequency Calculations: Calculating the vibrational frequencies to confirm that the high-symmetry structure is a saddle point and the distorted structure is a true minimum on the potential energy surface.
- Energy Calculations: The difference in energy between the high-symmetry and distorted structures yields the Jahn-Teller stabilization energy (EJT).

Logical Relationships and Distortion Pathways

The Jahn-Teller distortion in these radical cations can be visualized as a process where the molecule moves from a high-symmetry, electronically degenerate state to a lower-symmetry, more stable state by distorting along specific vibrational modes.



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Figure 1: A diagram illustrating the Jahn-Teller distortion process in propyne and **2-butyne** radical cations.

Conclusion

The Jahn-Teller effect is demonstrably weaker in the propyne radical cation compared to the more complex scenario in the **2-butyne** radical cation. For propyne, both theoretical and experimental studies converge on a small stabilization energy. In contrast, for the **2-butyne** radical cation, while the JT effect is spectroscopically evident, its quantitative characterization is hindered by the interplay of other molecular motions. This comparison underscores the nuanced nature of the Jahn-Teller effect and the combined power of high-resolution spectroscopy and computational chemistry in elucidating the intricate structural dynamics of radical cations. Further computational studies on the **2-butyne** radical cation are necessary to deconvolve the various interacting effects and provide a more definitive quantitative picture of its Jahn-Teller distortion.

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- To cite this document: BenchChem. [Jahn-Teller Effect in 2-Butyne and Propyne Radical Cations: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218202#jahn-teller-effect-comparison-in-2-butyne-and-propyne-radical-cations]

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